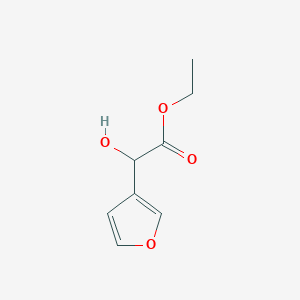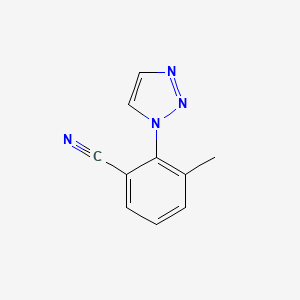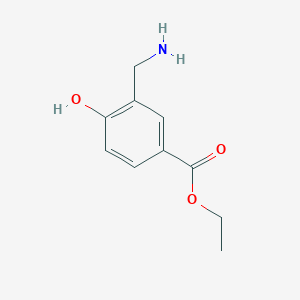
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a carboxylic acid group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with pyridine-2-carboxaldehyde under specific conditions to form the desired product. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity .
Chemical Reactions Analysis
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced with other substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. .
Scientific Research Applications
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-3-carboxylic acid: Lacks the pyridin-2-ylmethyl group, making it less complex.
Pyridin-2-ylmethylamine: Lacks the piperidine ring, resulting in different chemical properties.
Piperidine-3-carboxylic acid methylamide: Contains a methylamide group instead of a carboxylic acid group, leading to different reactivity and applications
The uniqueness of this compound lies in its specific structure, which combines the properties of both the piperidine ring and the pyridin-2-ylmethyl group, making it a versatile compound in various scientific fields.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-11(16)12(5-3-6-13-9-12)8-10-4-1-2-7-14-10/h1-2,4,7,13H,3,5-6,8-9H2,(H,15,16) |
InChI Key |
RMTUPKFUFDCTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)

![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)

![N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13873653.png)
![Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate](/img/structure/B13873654.png)

![4-[3-(Bromomethyl)-5-fluorophenyl]morpholine](/img/structure/B13873658.png)
![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)


![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)

![6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine](/img/structure/B13873700.png)
